molecular formula C14H16O2 B15164611 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one CAS No. 144309-99-9

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one

Cat. No.: B15164611
CAS No.: 144309-99-9
M. Wt: 216.27 g/mol
InChI Key: TZHUUURMDGRBDI-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone core structure with a benzyloxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvic acid with a suitable enone under microwave-assisted conditions in an alkaline solution. This method yields the desired product with high stereoselectivity and efficiency . Another method involves the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and palladium-catalyzed processes are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various cyclohexanone and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its benzyloxy group can participate in nucleophilic substitution reactions, while the cyclohexenone core can undergo various transformations, including oxidation and reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one is unique due to its benzyloxy methyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

144309-99-9

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-(phenylmethoxymethyl)cyclohex-3-en-1-one

InChI

InChI=1S/C14H16O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6H,7-11H2

InChI Key

TZHUUURMDGRBDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)COCC2=CC=CC=C2

Origin of Product

United States

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